4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid
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Overview
Description
4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O4 and a molecular weight of 156.096 g/mol This compound is known for its unique structure, which includes a pyrazine ring with carboxylic acid and oxide functional groups
Preparation Methods
The synthesis of 4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxymethyl-2-pyrazinecarboxylic acid with an oxidizing agent . The reaction conditions typically include a solvent such as water or ethanol and a temperature range of 50-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include derivatives with modified functional groups, such as halogenated pyrazinecarboxylic acids and reduced pyrazine derivatives.
Scientific Research Applications
4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth . In medicine, it has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it an effective antimicrobial agent . Additionally, its interaction with receptors in human cells can modulate various physiological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid can be compared to other similar compounds, such as 6-oxo-1,6-dihydro-2-pyrazinecarboxylic acid and 2-pyrazinecarboxylic acid, 6-methyl-, 4-oxide . These compounds share a similar pyrazine ring structure but differ in their functional groups and substitution patterns. The unique combination of carboxylic acid and oxide functional groups in this compound contributes to its distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
34597-54-1 |
---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.1 g/mol |
IUPAC Name |
4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4-2-7(11)1-3(6-4)5(9)10/h1-2H,(H,6,8)(H,9,10) |
InChI Key |
USYLSUNSEMPJGK-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)C=[N+]1[O-])C(=O)O |
Canonical SMILES |
C1=C(NC(=O)C=[N+]1[O-])C(=O)O |
34597-54-1 | |
Synonyms |
1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid 4-oxide |
Origin of Product |
United States |
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